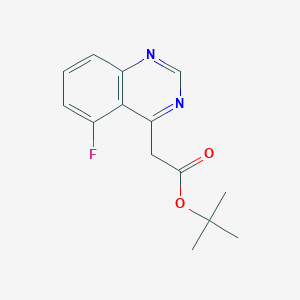
tert-Butyl 5-Fluoroquinazoline-4-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-Fluoroquinazoline-4-acetate: is a chemical compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring This specific compound is characterized by the presence of a tert-butyl ester group and a fluorine atom attached to the quinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-Fluoroquinazoline-4-acetate typically involves the reaction of 2,4-dichloro-5-fluoroquinazoline with tert-butyl acetate in the presence of a suitable base. The reaction is carried out in a solvent such as tetrahydrofuran (THF) under a nitrogen atmosphere . The tert-butyl ester group is introduced through a nucleophilic substitution reaction, where the chlorine atom is replaced by the tert-butyl ester group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: tert-Butyl 5-Fluoroquinazoline-4-acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, leading to the formation of different oxidation states.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Nucleophilic Substitution: Formation of substituted quinazoline derivatives.
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Hydrolysis: Formation of 5-fluoroquinazoline-4-acetic acid.
Applications De Recherche Scientifique
Chemistry: tert-Butyl 5-Fluoroquinazoline-4-acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various quinazoline derivatives, which are important intermediates in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, quinazoline derivatives are studied for their potential as enzyme inhibitors and receptor antagonists. This compound can be used to synthesize compounds that target specific enzymes or receptors involved in disease pathways.
Medicine: Quinazoline derivatives have shown promise in the treatment of cancer, cardiovascular diseases, and neurological disorders. This compound can be used to develop new therapeutic agents with improved efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-Fluoroquinazoline-4-acetate is primarily determined by its interaction with molecular targets such as enzymes and receptors. The fluorine atom and tert-butyl ester group contribute to the compound’s binding affinity and selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, the compound can act as an antagonist or agonist, modulating receptor signaling and downstream effects .
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-Chloro-5-fluoroquinazoline-4-acetate
- tert-Butyl 2-(2-chloro-5-fluoroquinazolin-4-yl)acetate
Comparison: tert-Butyl 5-Fluoroquinazoline-4-acetate is unique due to the specific positioning of the fluorine atom and the tert-butyl ester group. This configuration can influence the compound’s reactivity, stability, and biological activity. Compared to similar compounds, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in drug development and chemical research .
Propriétés
Formule moléculaire |
C14H15FN2O2 |
|---|---|
Poids moléculaire |
262.28 g/mol |
Nom IUPAC |
tert-butyl 2-(5-fluoroquinazolin-4-yl)acetate |
InChI |
InChI=1S/C14H15FN2O2/c1-14(2,3)19-12(18)7-11-13-9(15)5-4-6-10(13)16-8-17-11/h4-6,8H,7H2,1-3H3 |
Clé InChI |
YRTHRPJEJRTKQW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CC1=NC=NC2=C1C(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Fluoro-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13708111.png)
![1-[1-(3,5-Dichlorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13708121.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
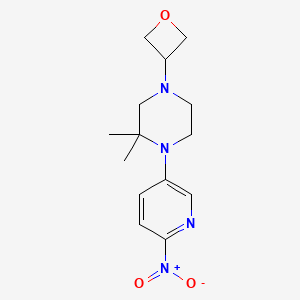
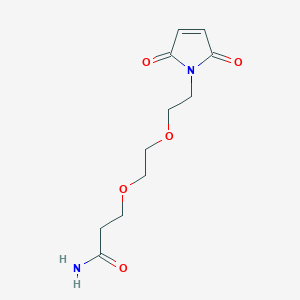

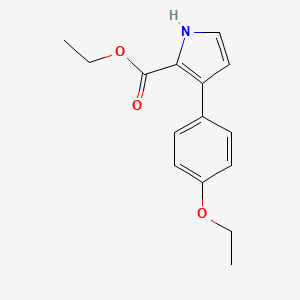
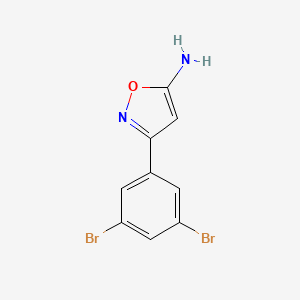
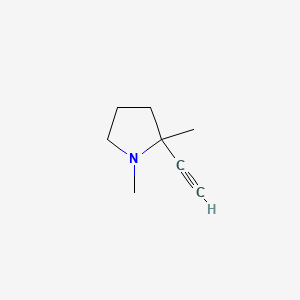
![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)

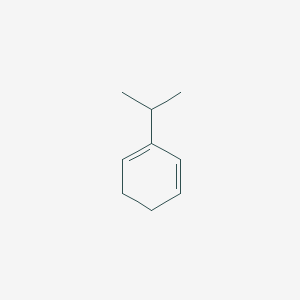
![3-(1-Methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)propanoic acid](/img/structure/B13708210.png)

